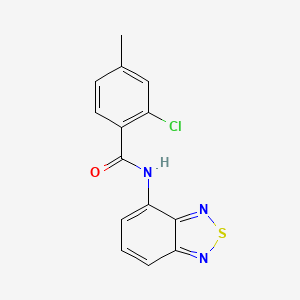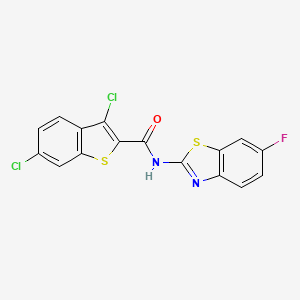![molecular formula C20H26Cl2N2O B11496142 2-(2,4-Dichlorophenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11496142.png)
2-(2,4-Dichlorophenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Dichlorophenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a tricyclic core with diazatricyclo and dichlorophenyl groups, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves multiple steps, typically starting with the preparation of the dichlorophenyl precursor. The reaction conditions often include the use of anhydrous solvents and catalysts to facilitate the formation of the tricyclic structure. Common reagents used in the synthesis include dichloromethane, triethylamine, and various chlorinating agents .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems to enhance reaction efficiency and yield. These systems allow for precise control of reaction parameters such as temperature, pressure, and residence time, resulting in higher yields and reduced waste .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,4-Dichlorophenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-(2,4-Dichlorophenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2,4-Dichlorophenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its interactions at the molecular level .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorophenylacetone: A related compound with similar structural features but different functional groups.
2,4-Dichlorophenylurea: Another compound with a dichlorophenyl group, used in different applications.
2,4-Dichlorophenylmethane: Shares the dichlorophenyl group but has a simpler structure.
Uniqueness
2-(2,4-Dichlorophenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is unique due to its tricyclic core and diazatricyclo structure, which confer specific chemical and biological properties not found in simpler compounds.
Eigenschaften
Molekularformel |
C20H26Cl2N2O |
|---|---|
Molekulargewicht |
381.3 g/mol |
IUPAC-Name |
2-(2,4-dichlorophenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
InChI |
InChI=1S/C20H26Cl2N2O/c1-3-7-19-10-23-12-20(8-4-2,18(19)25)13-24(11-19)17(23)15-6-5-14(21)9-16(15)22/h5-6,9,17H,3-4,7-8,10-13H2,1-2H3 |
InChI-Schlüssel |
RCLMOECMSYIMBN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC12CN3CC(C1=O)(CN(C2)C3C4=C(C=C(C=C4)Cl)Cl)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzonitrile, 2-(3H-imidazo[4,5-b]pyridine-2-sulfonylmethyl)-](/img/structure/B11496068.png)
![N-[5-(cyclopropylsulfamoyl)-2-methyl-3-nitrophenyl]-3-methylbenzamide](/img/structure/B11496075.png)
![Ethyl 6-methyl-2-{[4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11496086.png)

![N-[2-(2-chlorophenoxy)ethyl]-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide](/img/structure/B11496099.png)
![4-(furan-2-yl)-2-methyl-N-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11496110.png)

![1-(2-ethylphenyl)-3-[(2-ethylphenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one](/img/structure/B11496123.png)
![5-[({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B11496125.png)
![5-methyl-3-[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxyhexopyranosyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B11496130.png)
![9-fluoro-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B11496134.png)
![Methyl 4-(3-benzoyl-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-4-yl)benzoate](/img/structure/B11496156.png)
![1-(2,4-difluorophenyl)-3-{4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}urea](/img/structure/B11496162.png)
![methyl 11-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B11496163.png)
